Ethynylbenzene-13C2
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethynylbenzene-13C2 can be synthesized through various methods. One common method involves the Sonogashira coupling reaction, where a terminal alkyne (such as Ethynylbenzene) is coupled with an aryl halide in the presence of a palladium catalyst and a copper co-catalyst . The reaction typically occurs in an organic solvent like tetrahydrofuran under an inert atmosphere.
Industrial Production Methods: Industrial production of this compound involves the same principles as laboratory synthesis but on a larger scale. The process requires stringent control of reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: Ethynylbenzene-13C2 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form benzoic acid using oxidizing agents like potassium permanganate.
Reduction: Hydrogenation of this compound can yield ethylbenzene.
Substitution: It can participate in electrophilic substitution reactions, such as bromination, to form bromo derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Bromine in an organic solvent like carbon tetrachloride.
Major Products:
Oxidation: Benzoic acid.
Reduction: Ethylbenzene.
Substitution: Bromo derivatives of this compound.
Scientific Research Applications
Ethynylbenzene-13C2 has diverse applications in scientific research:
Biology: Its labeled form allows for tracing and studying metabolic pathways in biological systems.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals and diagnostic agents.
Mechanism of Action
The mechanism of action of Ethynylbenzene-13C2 involves its interaction with various molecular targets and pathways. In Sonogashira coupling reactions, the palladium catalyst facilitates the formation of a carbon-carbon bond between the alkyne and the aryl halide . In oxidative reactions, the compound undergoes electron transfer processes leading to the formation of oxidized products .
Comparison with Similar Compounds
Ethynylbenzene (Phenylacetylene): The non-labeled analogue of Ethynylbenzene-13C2.
1,4-Diethynylbenzene: A compound with two ethynyl groups attached to a benzene ring.
Styrene: An important industrial compound derived from Ethynylbenzene.
Uniqueness: this compound is unique due to its isotopic labeling, which makes it valuable for tracing and studying reaction mechanisms and metabolic pathways. This isotopic labeling distinguishes it from its non-labeled counterparts and enhances its utility in scientific research .
Properties
Molecular Formula |
C8H6 |
---|---|
Molecular Weight |
104.12 g/mol |
IUPAC Name |
(1,2-13C2)ethynylbenzene |
InChI |
InChI=1S/C8H6/c1-2-8-6-4-3-5-7-8/h1,3-7H/i1+1,2+1 |
InChI Key |
UEXCJVNBTNXOEH-ZDOIIHCHSA-N |
Isomeric SMILES |
[13CH]#[13C]C1=CC=CC=C1 |
Canonical SMILES |
C#CC1=CC=CC=C1 |
Origin of Product |
United States |
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